molecular formula C26H20N4O2 B2982647 6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 188199-07-7

6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2982647
CAS No.: 188199-07-7
M. Wt: 420.472
InChI Key: OOCJZFSWSZJDAT-UHFFFAOYSA-N
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Description

6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrano[2,3-c]pyrazoles, which are known for their diverse biological and chemical properties[_{{{CITATION{{{_1{Rapid four-component synthesis of dihydropyrano 2,3-. The presence of multiple phenyl groups and a methoxy group on the benzene ring adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common method is the reaction of 4-methoxybenzaldehyde with hydrazine hydrate and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate pyrazole ring, followed by further modifications to introduce the phenyl groups and cyano group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistency and efficiency. The use of advanced catalysts and optimized reaction conditions can help in achieving higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group under certain conditions.

  • Reduction: The cyano group can be reduced to an amine group.

  • Substitution: The phenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Using electrophiles like bromine or nitric acid.

Major Products Formed:

  • Oxidation: Formation of 4-hydroxy-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

  • Reduction: Formation of 6-amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

  • Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 6-Amino-4-(2-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

  • 6-Amino-4-(3-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness: The uniqueness of 6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific arrangement of functional groups and the resulting chemical and biological properties. The presence of the methoxy group at the para position on the benzene ring contributes to its distinct reactivity compared to similar compounds.

Properties

IUPAC Name

6-amino-4-(4-methoxyphenyl)-1,3-diphenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O2/c1-31-20-14-12-17(13-15-20)22-21(16-27)25(28)32-26-23(22)24(18-8-4-2-5-9-18)29-30(26)19-10-6-3-7-11-19/h2-15,22H,28H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCJZFSWSZJDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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